B600184 Dimethylamino Parthenolide CAS No. 870677-05-7

Dimethylamino Parthenolide

Cat. No. B600184
M. Wt: 293.407
InChI Key:
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Description

DMAPT is an analogue of Parthenolide (PTL), which is a parthenolide analog with improved solubility and bioavailability . It shows anticancer activities in various tumor models and suppresses in vivo tumor growth of tobacco-associated lung and bladder cancer by inhibiting NFkB DNA binding and cellular proliferation . It is an oral active NF-κB inhibitor, with a LD 50 of 1.7 μM for cell population in AML cells . It has potential anti-cancer and anti-metastatic effect .


Synthesis Analysis

The total synthesis of parthenolide, which is the parent compound of DMAPT, involves the formation of a 10-membered carbocylic ring by a macrocyclic stereocontrolled Barbier reaction, followed by a photoinduced Z/E isomerization . A series of novel C-9 and C-14 modified PTL analogs were synthesized through chemical enzymatic synthesis .


Molecular Structure Analysis

The key structural feature of DMAPT is its alpha-metheylene-gamma-lactone moiety . This moiety, via Michael reaction, is predicted to mediate potent free thiol scavenging, an activity readily observed in DMAPT-treated cells .


Chemical Reactions Analysis

The epoxidation of Parthenolide, the parent compound of DMAPT, using peracids has been studied. The DFT results showed a high chemoselectivity on the double bond C 3 C 4, in full agreement with the experimental outcomes . The ELF analysis demonstrated that the epoxidation reaction took place through a one-step mechanism, in which the formation of the two new C-O single bonds is somewhat asynchronous .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : Dimethylamino Parthenolide (DMAPT) and its derivatives exhibit a range of bioactivities, including antibacterial, anti-leukemia, anticancer, and anti-inflammatory effects . Current research focuses on the structural modifications of parthenolide, exploring how alterations impact its bioactivity .
  • Methods of Application : The extraction, separation, and structural modification of active natural products are effective methods for drug discovery . Recent studies have focused on structural modifications, particularly targeting the C-14, C-13, and C1-C10 double bonds, aiming to improve pharmacokinetic properties and enhance biological activity .
  • Results or Outcomes : These compounds exhibited significant inhibitory activity against blood lineage cancers (HL-60 and CCRF-CEM). Notably, the combined application of DMAPT demonstrated a pronounced inhibitory effect on CCRF-CEM cells, with an IC 50 value of 1.9 μM .

Neuroscience

  • Summary of the Application : Systemic application of the prodrug DMAPT facilitates axon regeneration in the injured optic nerve and spinal cord . Moreover, combinatorial treatment further improves hIL-6-induced axon regeneration and locomotor recovery after severe SCI .
  • Methods of Application : The beneficial hIL-6 and Pten knockout effects on axon growth are limited by the induction of tubulin detyrosination in axonal growth cones. Hence, cotreatment with parthenolide, a compound blocking microtubule detyrosination, synergistically accelerates neurite growth of cultured murine CNS neurons and primary RGCs isolated from adult human eyes .
  • Results or Outcomes : Systemic application of the prodrug DMAPT facilitates axon regeneration in the injured optic nerve and spinal cord. Moreover, combinatorial treatment further improves hIL-6-induced axon regeneration and locomotor recovery after severe SCI .

Cancer Treatment

  • Summary of the Application : Parthenolide, the parent compound of Dimethylamino Parthenolide, has been reported to cooperate with a wide range of approved drugs and experimental compounds for cancer treatment .

Cancer Treatment

  • Summary of the Application : Parthenolide, the parent compound of Dimethylamino Parthenolide, has been reported to cooperate with a wide range of approved drugs and experimental compounds for cancer treatment .

Safety And Hazards

DMAPT may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNSFDHVIBGEJZ-CMRIBGNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129395999

CAS RN

870677-05-7
Record name Dimethylaminoparthenolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLAMINOPARTHENOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
223
Citations
BK Holcomb, MT Yip-Schneider, JA Waters… - Journal of …, 2012 - Springer
… We hypothesize that NF-κB suppression with the novel, orally bioavailable inhibitor dimethylamino parthenolide (DMAPT) will sensitize pancreatic cancer cells to gemcitabine. …
Number of citations: 31 link.springer.com
G Lamture, PA Crooks… - Drug development …, 2018 - Wiley Online Library
… Treatment concentrations were chosen based on the respective GI 50 values of dimethylamino-parthenolide (DMAPT) and actinomycin-D (ActD), and maintaining a constant ratio for …
Number of citations: 20 onlinelibrary.wiley.com
MT Yip-Schneider, H Wu, V Njoku, M Ralstin… - Pancreas, 2008 - journals.lww.com
… The efficacy of a novel bioavailable anticancer agent, dimethylamino-parthenolide (DMAPT), and the cyclooxygenase 2 inhibitor, celecoxib, was evaluated in a carcinogen-induced …
Number of citations: 32 journals.lww.com
S Agatonovic-Kustrin, DW Morton - Studies in natural products chemistry, 2018 - Elsevier
Many plants containing terpenoids are used in traditional medicine for their pain-relieving and antiinflammatory properties. A well-known example is parthenolide, a sesquiterpene …
Number of citations: 19 www.sciencedirect.com
A D'anneo, D Carlisi, M Lauricella, R Puleio… - Cell death & …, 2013 - nature.com
… We evaluated the cytotoxic effect exerted on triple-negative MDA-MB231 breast cancer cells both by parthenolide and its soluble analogue dimethylamino parthenolide (DMAPT) and …
Number of citations: 136 www.nature.com
JM Song, X Qian, P Upadhyayya… - Current Cancer Drug …, 2014 - ingentaconnect.com
… In the present study, we showed, using an in vitro model of lung tumorigenesis, that dimethylamino-parthenolide (DMAPT), a water soluble parthenolide analog, selectively inhibited the …
Number of citations: 30 www.ingentaconnect.com
JK Hexum, CM Becker, AM Kempema… - Bioorganic & medicinal …, 2015 - Elsevier
… LC-1 (also known as DMAPT or dimethylamino-parthenolide), a prodrug of parthenolide, was tested for anti-proliferative activity against glioma. LC-1 was found to have low micromolar …
Number of citations: 21 www.sciencedirect.com
AM Kempema, JC Widen, JK Hexum… - Bioorganic & medicinal …, 2015 - Elsevier
… mice yielded approximately 200 nM concentrations in serum, which is not sufficient to confer anti-proliferative activity.15, 16 Conversion of PTL to prodrug dimethylamino-parthenolide …
Number of citations: 22 www.sciencedirect.com
AML Seca, AMS Silva, DCGA Pinto - Studies in natural products chemistry, 2017 - Elsevier
… WO 2014067379 A1 Deuterated dimethyl amine parthenolide, preparation method, and use thereof in drug preparation A preparation method of deuterated dimethylamino parthenolide …
Number of citations: 20 www.sciencedirect.com
A Ghantous, A Sinjab, Z Herceg, N Darwiche - Drug discovery today, 2013 - Elsevier
… key chemical properties required for biological activities and epigenetic mechanisms, and led to the derivatization of an orally bioavailable analog, dimethylamino-parthenolide (DMAPT)…
Number of citations: 301 www.sciencedirect.com

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